molecular formula C14H12FNO3S B2897916 2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 387854-15-1

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No. B2897916
M. Wt: 293.31
InChI Key: SFGCVNYIBAZGID-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anticancer Applications

Research on amino acetate functionalized Schiff base organotin(IV) complexes has shown promising anticancer properties. These complexes, characterized by spectroscopic techniques and elemental analyses, demonstrated significant cytotoxicity against various human tumor cell lines, suggesting potential applications in the development of anticancer drugs (Basu Baul et al., 2009).

Synthesis of 2-Aminothiophenes

The one-pot Gewald synthesis of 2-Aminothiophenes from aryl alkyl ketones, including structures related to the query compound, has been reported. This synthesis route offers a versatile approach to producing a variety of 2-aminothiophene derivatives, which are valuable in medicinal chemistry and as intermediates in organic synthesis (Tormyshev et al., 2006).

Antipathogenic Activity

A study on new thiourea derivatives, including those with fluorophenyl groups, demonstrated significant antipathogenic activity against bacterial strains known for their biofilm-forming capabilities. These findings highlight the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Dyeing Polyester Fibres

Research on novel heterocyclic disperse dyes incorporating the thiophene moiety, similar to the query compound, has shown that these dyes offer very good levelness and fastness properties on polyester fabric. This indicates their potential use in textile applications, particularly in dyeing polyester fibers to achieve various color shades with desirable fastness properties (Iyun et al., 2015).

Future Directions

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGCVNYIBAZGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

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